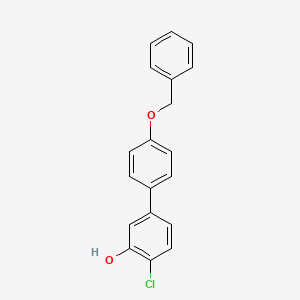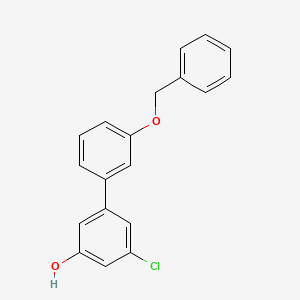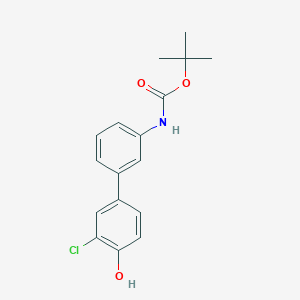![molecular formula C16H16ClNO3S B6382353 2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261929-47-8](/img/structure/B6382353.png)
2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2C4PPSP95) is an organic compound with a wide range of applications. It is a versatile compound with a range of properties, making it useful in a variety of scientific research applications.
作用機序
2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is a versatile compound and its mechanism of action depends on its application. In organic synthesis reactions, it acts as a reactant, while in the detection of various substances, it acts as a reagent. In the production of polymers materials, it acts as a catalyst.
Biochemical and Physiological Effects
2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is not known to have any direct biochemical or physiological effects. However, some of the products that are produced through its use may have certain biochemical and physiological effects. Therefore, it is important to consider the potential effects of the products that are produced through the use of 2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%.
実験室実験の利点と制限
2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a number of advantages for use in lab experiments. It is a versatile compound with a wide range of properties, making it useful in various synthetic reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of 2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in lab experiments. It is a relatively unstable compound, and therefore it must be stored and handled with care. Furthermore, it can be toxic if not handled properly, and therefore proper safety precautions must be taken.
将来の方向性
There are a number of potential future directions for research involving 2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. These include the development of new synthetic methods for the production of 2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, the development of new applications for 2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, and the investigation of the potential biochemical and physiological effects of the products produced through its use. Additionally, further research could be done to explore the potential of 2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% as a catalyst in various reactions, as well as its potential as a reagent for the detection of various substances. Finally, further research could be done to investigate the potential of 2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% as a reactant in various organic synthesis reactions.
合成法
2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is synthesized through a combination of pyrrolidinylsulfonyl-phenol and chloro-4-hydroxy-phenol, which are reacted together in the presence of a base catalyst and an organic solvent. The reaction is then followed by a work-up procedure to obtain the desired product. The yield of the reaction is usually around 95%.
科学的研究の応用
2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is widely used in scientific research applications due to its versatile properties. It can be used as a reactant in various organic synthesis reactions, as a reagent for the detection of various substances, and as a catalyst in various reactions. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, it is used in the production of various polymers materials, such as polyurethanes and polycarbonates.
特性
IUPAC Name |
2-chloro-4-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-11-13(6-7-16(15)19)12-4-3-5-14(10-12)22(20,21)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEIRRNLPMDOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686203 |
Source


|
| Record name | 3-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol | |
CAS RN |
1261929-47-8 |
Source


|
| Record name | 3-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)


![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)




![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)
